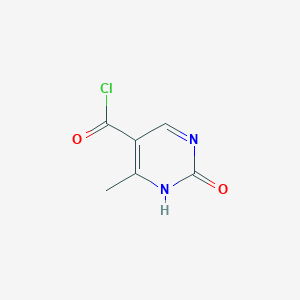
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is an organic compound that features a dihydropyrimidine ring fused to a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through a Biginelli reaction mechanism, forming the dihydropyrimidine core.
Reaction Conditions:
Reagents: 3,4-dihydroxybenzaldehyde, ethyl acetoacetate, urea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dihydropyrimidine ring is particularly significant in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the dihydropyrimidine ring play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-2-yl)benzene-1,2-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,3-diol
Uniqueness
Compared to similar compounds, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-(5-methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-12-6-13-11(7)8-2-3-9(14)10(15)4-8/h2-6,11,14-15H,1H3,(H,12,13) |
Clé InChI |
LHQWWISEKZLDNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC=NC1C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)



![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)


![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)


